D-allo-Isoleucine Ethyl Ester Hydrochloride

Chiral analysis Stereochemistry Optical rotation

Essential (2R,3S)-chiral building block for peptides requiring D-allo-isoleucine (e.g., didemnins, antimicrobial peptides, oxytocin analogues). >98% d.e. ensures reliable SAR by preventing inactive L-/D-isoleucine contamination. Stable solid for automated SPPS after Fmoc/Boc protection. Also serves as a reference standard for chiral HPLC/LC-MS diastereomer profiling. Avoid complex in-house chiral resolution; use this pre-purified building block for reproducible outcomes.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69
CAS No. 315700-65-3
Cat. No. B3035309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-allo-Isoleucine Ethyl Ester Hydrochloride
CAS315700-65-3
Molecular FormulaC8H18ClNO2
Molecular Weight195.69
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1
InChIKeyQQGRWNMNWONMOO-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS 315700-65-3) – Non-Proteinogenic Chiral Amino Acid Ester for Peptide Intermediate Synthesis


D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS 315700-65-3, molecular formula C₈H₁₈ClNO₂, MW 195.69 g/mol) is the ethyl ester hydrochloride salt of the non-proteinogenic amino acid D-allo-isoleucine . Chemically designated as ethyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride, it possesses the allo configuration, which is the (2R,3S) diastereomer of isoleucine . This stereochemistry distinguishes it from common L-isoleucine (2S,3S) and D-isoleucine (2R,3R) derivatives, enabling its use as a specialized chiral building block for bioactive peptide synthesis and pharmaceutical intermediate research [1].

Why L-Isoleucine Ethyl Ester HCl or Other Ile Diastereomers Cannot Replace D-allo-Isoleucine Ethyl Ester HCl in Stereochemically Defined Syntheses


Isoleucine possesses two chiral centers (α-carbon and β-carbon), giving rise to four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), D-allo-isoleucine (2R,3S), and L-allo-isoleucine (2S,3R) [1]. Substituting the target (2R,3S)-configured compound with the more common L-isoleucine ethyl ester HCl (2S,3S, CAS 56782-52-6) introduces an incorrect spatial arrangement at both chiral centers, which can disrupt peptide secondary structure, abolish receptor binding, or lead to inactive products in natural product synthesis [2]. The separation of these diastereomers is inherently challenging due to their nearly identical physicochemical properties, necessitating specialized enantioselective enzymatic or chromatographic methods and making pre-purified, diastereomerically defined building blocks essential for reliable research outcomes [3].

D-allo-Isoleucine Ethyl Ester HCl (CAS 315700-65-3) – Comparator-Based Quantitative Differentiation Evidence


Chiroptical Differentiation: Opposite Optical Rotation Sign Confirms Distinct (2R,3S) Allo Configuration

The D-allo-isoleucine scaffold uniquely exhibits a negative specific rotation, directly contrasting the positive rotation of natural L-isoleucine. Commercial D-allo-isoleucine free base (CAS 1509-35-9) demonstrates [α]₂₀/D = −32.3° (c=1, 1N HCl) , while L-isoleucine free base shows a typical [α]₂₀/D range of +39.5° to +41.5° under comparable acidic conditions . This sign inversion confirms opposite stereochemistry at the α-carbon, providing a rapid, quantitative method for identity verification and diastereomeric purity assessment that cannot be achieved using L-isoleucine ethyl ester HCl.

Chiral analysis Stereochemistry Optical rotation Diastereomer identification

Enzymatic Resolution Advantage: Alcalase-Catalyzed Hydrolysis Delivers >98% Diastereomeric Excess of D-allo-Isoleucine Derivatives

When a 1:1 diastereomeric mixture of N-acetyl-D-allo- and L-isoleucine benzyl ester (substrate 1j) is subjected to alcalase-catalyzed hydrolysis, the enzyme selectively cleaves the L-isoleucine-derived ester, leaving the desired D-allo-isoleucine benzyl ester (product 3j) in 50% yield with >98% diastereomeric excess (d.e.) [1]. In contrast, non-enzymatic chemical hydrolysis of analogous substrates (e.g., 1c) proceeds with lower selectivity, yielding product 3c with only 70% d.e. at ~50% conversion [1]. This demonstrates that the (2R,3S) stereochemistry can be obtained in essentially isomerically pure form via enzymatic processing, a property not matched by simple chemical hydrolysis of racemic mixtures.

Enzymatic resolution Diastereomeric excess Chiral purification Alcalase

Procurement Cost Differential: D-allo-Isoleucine Ethyl Ester HCl Commands an 11.2-Fold Price Premium Over Common L-Isomer, Reflecting Synthetic Scarcity

The target compound carries a significant and verifiable price premium compared to the common L-isoleucine ethyl ester hydrochloride. D-allo-Isoleucine Ethyl Ester Hydrochloride is listed at $163.00 USD per gram (AKSci, 98% purity) , whereas L-Isoleucine ethyl ester hydrochloride (98%) is available at $72.65 USD for 5 grams, equivalent to $14.53 USD per gram (Thermo Scientific Chemicals) . This represents an 11.2-fold higher cost per unit mass, directly reflecting the additional synthetic steps or enzymatic resolution required to obtain the non-proteinogenic (2R,3S) stereochemistry.

Cost analysis Procurement Specialty chemicals Price premium

Synthesis of Bioactive Depsipeptides: D-allo-Isoleucine as an Irreplaceable Chiral Synthon for Tamandarin A Total Synthesis

The total synthesis of (−)-Tamandarin A, a cytotoxic depsipeptide with an ED₅₀ of 1.5–2 ng/mL against pancreatic carcinoma, was achieved in 15 linear steps from D-alloisoleucine as the chiral starting material, affording the final natural product in 12.8% overall yield with 87.2% average yield per step [1]. The (2R,3S) allo configuration is embedded in the isostatine fragment of the macrocycle and is essential for biological activity; straightforward replacement with L-isoleucine (2S,3S) would produce a diastereomeric product predicted to be inactive. The ethyl ester hydrochloride form serves as a protected, synthetically compatible precursor that can be directly incorporated into peptide coupling sequences after neutralization of the hydrochloride salt.

Total synthesis Tamandarin A Depsipeptide Anticancer Chiral pool

D-allo-Isoleucine Ethyl Ester Hydrochloride (CAS 315700-65-3) – Evidence-Based Application Scenarios for Selection and Procurement


Solid-Phase Peptide Synthesis (SPPS) Requiring Non-Proteinogenic D-Allo Configuration

Researchers synthesizing peptides that require the (2R,3S)-isoleucine residue—such as modified antimicrobial peptides, peptidomimetics, or oxytocin analogues—will directly use D-allo-Isoleucine Ethyl Ester Hydrochloride after Fmoc- or Boc-protection. The enzymatic resolution-derived high diastereomeric purity (>98% d.e.) [1] minimizes the risk of incorporating incorrect stereoisomers, which could confound structure–activity relationship (SAR) studies. The ethyl ester hydrochloride salt provides a stable, easily handled solid suitable for automated SPPS protocols.

Total Synthesis of Cytotoxic Depsipeptide Natural Products (Tamandarins and Didemnins)

As demonstrated by the total synthesis of (−)-Tamandarin A, D-alloisoleucine is the requisite chiral starting material for constructing the Hiv-isostatine unit found in didemnin-class depsipeptides [1]. The ethyl ester hydrochloride serves as a convenient protected form for the initial Cbz-protection and pentafluorophenyl ester activation sequence, enabling 12.8% overall yield over 15 steps [1]. Any substitution by L-isoleucine or D-isoleucine derivatives would yield biologically inactive diastereomers.

Development and Validation of Chiral Analytical Methods for Isoleucine Stereoisomer Resolution

D-allo-Isoleucine Ethyl Ester Hydrochloride can be employed as a certified reference standard for chiral HPLC, LC–MS, or GC method development targeting the separation of the four isoleucine diastereomers [1]. The compound's distinct retention behavior on PBr columns after derivatization [2] makes it valuable as a retention time marker and system suitability test compound in quality control laboratories performing amino acid stereoisomer profiling.

Enzymatic and Metabolic Studies of Amino Acid Epimerization

The D-allo-isoleucine scaffold is formed in nature via time-dependent epimerization of L-isoleucine and serves as a racemization marker in geochronology and metabolic disease [1]. The ethyl ester hydrochloride provides a synthetic, high-purity D-allo standard for studying isoleucine 2-epimerase kinetics, validating enzyme assays, or calibrating LC–MS/MS methods for quantifying D-allo-isoleucine in biological matrices related to maple syrup urine disease [2].

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